molecular formula C10H19NO3 B2630967 Tert-butyl (2R,3S)-2-methylmorpholine-3-carboxylate CAS No. 2248210-26-4

Tert-butyl (2R,3S)-2-methylmorpholine-3-carboxylate

Cat. No.: B2630967
CAS No.: 2248210-26-4
M. Wt: 201.266
InChI Key: UAALTDAJCJEELQ-SFYZADRCSA-N
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Description

Tert-butyl (2R,3S)-2-methylmorpholine-3-carboxylate is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a morpholine ring. It is widely used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,3S)-2-methylmorpholine-3-carboxylate typically involves the reaction of tert-butyl chloroformate with (2R,3S)-2-methylmorpholine-3-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve a temperature range of 0-25°C and a reaction time of 1-2 hours.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method offers several advantages, including higher efficiency, better control over reaction conditions, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,3S)-2-methylmorpholine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl (2R,3S)-2-methylmorpholine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2R,3S)-2-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate
  • Tert-butyl carbamate
  • Tert-butylthiol

Uniqueness

Tert-butyl (2R,3S)-2-methylmorpholine-3-carboxylate is unique due to its specific structural features, such as the presence of both a tert-butyl group and a morpholine ring. These features confer distinct reactivity and properties, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl (2R,3S)-2-methylmorpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7-8(11-5-6-13-7)9(12)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAALTDAJCJEELQ-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCO1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](NCCO1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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